n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide
Description
N-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a difluoromethylsulfonyl (-SO₂CF₂H) substituent at the 2-position of the phenyl ring. The compound’s core structure comprises a cyclopropane ring fused to a carboxamide group (CONH), with the nitrogen atom linked to a substituted phenyl moiety. This structural framework is notable for its combination of ring strain (from the cyclopropane) and polarity (from the sulfonyl group), which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H11F2NO3S |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-[2-(difluoromethylsulfonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)18(16,17)9-4-2-1-3-8(9)14-10(15)7-5-6-7/h1-4,7,11H,5-6H2,(H,14,15) |
InChI Key |
KIDWDHAGQNCFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves multiple steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent . The reaction conditions often include the use of nucleophilic substitution-reductive desulfonylation strategies . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are often used.
Scientific Research Applications
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The sulfonyl group enhances the compound’s stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
LY-2608204 (CAS 1234703-40-2)
Structure: Contains a cyclopropanecarboxamide core with a sulfonyl group attached to a phenyl ring and additional substitutions (e.g., cyclohexyl, thiazole). Application: Investigated for kinase inhibition, highlighting the role of sulfonyl groups in modulating target interactions .
(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride (CAS 1360828-80-3)
Structure: Features a cyclopropane ring with both difluoromethyl and sulfonyl substituents, forming a hydrochloride salt. Key Differences: The amino group and salt formulation enhance solubility (PSA = 97.64), whereas the target compound’s neutral structure may exhibit lower bioavailability .
Pyrazole and Heterocyclic Carboxamides
A.3.29 (N-[2-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide)
Structure: Pyrazole-based carboxamide with trifluoromethyl and difluoromethyl substituents. Key Differences: The pyrazole ring introduces aromaticity and planar geometry, contrasting with the strained cyclopropane in the target compound. The trifluoromethyl group enhances lipophilicity (LogP = 2.94) compared to the sulfonyl group’s polarity .
Compounds from Molecules (2015)
Examples :
- 9c : N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 9d : N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Properties : - Melting Points : 134–190°C, indicating solid-state stability.
- Molecular Formulas : C₁₇H₂₀F₂N₂O to C₁₉H₁₅F₂N₅O.
Key Differences : These compounds lack the cyclopropane ring and sulfonyl group, relying instead on pyrazole/indazole moieties for activity. Their higher nitrogen content may improve binding to biological targets .
Pesticide Carboxamides
Sulfentrazone
Structure : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide
Key Differences : Incorporates a triazolone ring instead of cyclopropane, with a methanesulfonamide group. The difluoromethyl group aligns with the target compound’s substituent, suggesting shared resistance to metabolic degradation .
Diflufenican
Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Key Differences: A pyridine-carboxamide scaffold with ether linkages, emphasizing hydrophobicity (LogP > 4) compared to the target compound’s polar sulfonyl group .
Data Tables
Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Biological Activity
N-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide is a synthetic organic compound with a unique molecular structure that includes a cyclopropane ring, a sulfonyl group, and a difluoromethyl substituent. Its molecular formula is C11H11F2NO3S, and it has a molecular weight of approximately 275.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating cellular pathways associated with various diseases.
Chemical Structure and Properties
The presence of specific functional groups in this compound contributes to its unique chemical reactivity. The sulfonyl and difluoromethyl groups are known to participate in various chemical reactions, which can influence the compound's biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H11F2NO3S |
| Molecular Weight | 275.27 g/mol |
| Functional Groups | Sulfonyl, Difluoromethyl |
| Structural Features | Cyclopropane ring |
Preliminary studies suggest that this compound interacts with specific molecular targets that may regulate signaling pathways involved in disease processes. The compound's mechanism of action is still under investigation, but it is believed to influence cellular signaling, potentially leading to therapeutic applications in conditions characterized by dysregulated pathways.
Biological Activity
Research has indicated several promising biological activities for this compound:
- Antimicrobial Activity : Initial evaluations suggest potential antimicrobial properties, although detailed assays are required to confirm efficacy against specific pathogens.
- Antifungal Properties : Similar compounds have shown antifungal activity, indicating that this compound might also exhibit such effects through structural similarities.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on structurally similar compounds demonstrated significant antifungal activity against various fungal strains, suggesting that this compound may share this property .
- Another investigation highlighted the importance of the difluoromethyl group in enhancing lipophilicity and pharmacokinetics, which could affect the bioavailability and therapeutic potential of the compound .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with similar compounds can be useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-sulfamoylphenyl)cyclopropanecarboxamide | Contains a sulfonamide group | Known for antibacterial properties |
| 2-(difluoromethylsulfonyl)pyridine | Pyridine ring instead of phenyl | Exhibits different electronic properties due to nitrogen |
| N-(2-methylsulfonylphenyl)cyclopropanecarboxamide | Methylsulfonyl group | Potentially different biological activity due to methyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
